1'H-Spiro[cyclohexane-1,4'-quinoline]
Description
The Significance of Spiro-Fused Heterocyclic Systems in Chemical Biology and Medicinal Chemistry
Spiro-fused heterocyclic systems represent a privileged class of compounds in chemical biology and medicinal chemistry. Their rigid and well-defined three-dimensional structures allow for precise spatial orientation of functional groups, a critical factor for effective interaction with biological targets. This conformational restriction can lead to enhanced selectivity and potency of drug candidates, as it minimizes the entropic penalty upon binding to a receptor or enzyme active site.
The incorporation of a spiro center introduces a higher degree of molecular complexity and novelty, which is advantageous in the quest for new intellectual property and for exploring new chemical spaces. Researchers have demonstrated that spiro heterocyclic frameworks are integral to a wide array of biologically active molecules, including natural products and synthetic compounds with anticancer, antimicrobial, anti-inflammatory, and wound-healing properties. The development of novel synthetic methodologies to access these complex structures in a stereocontrolled manner is a vibrant area of current chemical research.
The Quinoline (B57606) Moiety as a Privileged Pharmacophore in Bioactive Molecule Discovery
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. jocpr.comnih.gov It is considered a "privileged pharmacophore" due to its ability to serve as a versatile scaffold for the development of drugs targeting a wide range of diseases. jocpr.comnih.gov The quinoline nucleus is present in numerous FDA-approved drugs and clinical candidates, underscoring its therapeutic relevance. jocpr.com
The biological activities of quinoline derivatives are diverse and well-documented, encompassing roles as anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral agents. jocpr.comnih.gov The aromatic nature of the quinoline system allows for various types of interactions with biological macromolecules, including π-π stacking and hydrogen bonding. Furthermore, the quinoline scaffold is readily amenable to chemical modification at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This synthetic tractability allows chemists to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing the drug-like properties of quinoline-based compounds.
Contextualizing 1'H-Spiro[cyclohexane-1,4'-quinoline] within Spiro-Quinoline Research Paradigms
The compound 1'H-Spiro[cyclohexane-1,4'-quinoline] serves as a parent structure that embodies the fusion of a spirocyclic system with the privileged quinoline pharmacophore. While research on this specific, unsubstituted compound is not extensively detailed in publicly available literature, its structural motif is at the heart of a significant body of research focused on its derivatives.
The primary research interest lies in the synthesis and biological evaluation of substituted analogues of 1'H-Spiro[cyclohexane-1,4'-quinoline]. These studies explore how modifications to the quinoline ring, the cyclohexane (B81311) ring, or the introduction of additional fused rings can modulate the biological activity of the resulting compounds. For instance, the synthesis of spiro[cyclohexane-1,2'-pyrimido[4,5-b]quinolin]-4'(3'H)-one and its derivatives has been reported, with these compounds being investigated for their antimicrobial properties. In these structures, the core 1'H-Spiro[cyclohexane-1,4'-quinoline] framework is elaborated with a pyrimidone ring fused to the quinoline moiety.
Another area of active investigation involves the synthesis of spiro[(2H,3H)quinazoline-2,1'-cyclohexan]-4(1H)-one derivatives, which have shown promise as anti-inflammatory and analgesic agents. These compounds feature a quinazolinone system, a close structural relative of the quinoline ring. Furthermore, research into spiro-tetrahydroquinoline derivatives, the reduced form of quinolines, has revealed potential applications in wound healing. These examples highlight that 1'H-Spiro[cyclohexane-1,4'-quinoline] is a foundational scaffold upon which a diverse range of potentially therapeutic molecules are being built.
The following data tables present a selection of research findings on derivatives of the 1'H-Spiro[cyclohexane-1,4'-quinoline] scaffold, illustrating the synthetic and medicinal chemistry efforts in this area.
Table 1: Synthesis and Characterization of a 1'H-Spiro[cyclohexane-1,2'-pyrimido[4,5-b]quinolin]-4'(3'H)-one Derivative
| Compound | Structure | Yield (%) | Melting Point (°C) | Spectroscopic Data | Reference |
| 1'H-spiro[cyclohexane-1,2'-pyrimido[4,5-b]quinolin]-4'(3'H)-one | ![]() | 66 | 234-236 | IR (KBr, cm⁻¹): 3265, 3196, 2933, 1649, 1608¹H NMR (400 MHz, CDCl₃): δ 1.42 (m, 2H), 1.55 (m, 4H), 1.82 (m, 4H), 5.95 (s, 1H), 7.26 (m, 1H), 7.62 (m, 3H), 7.78 (s, 1H), 8.75 (s, 1H)¹³C NMR (100 MHz, CDCl₃): δ 21.46, 24.40, 39.58, 68.55, 122.0, 124.40, 125.85, 128.68, 132.08, 138.95, 149.50, 154.60, 163.80Mass (m/z): 267.14 (M⁺) | jocpr.com |
Table 2: Biological Activity of Selected Spiro-Quinoline Derivatives
| Compound Class | Example Derivative | Biological Activity | Key Findings | Reference |
| Spiro[(2H,3H)quinazoline-2,1'-cyclohexan]-4(1H)-one | Compound XVIb | Anti-inflammatory, Analgesic | Showed potent anti-inflammatory and analgesic activity with a good gastrointestinal safety profile in rats. Docking studies suggested inhibition of COX-2. | nih.gov |
| Spiro-tetrahydroquinolines | Not specified | Wound Healing | Three derivatives demonstrated significant wound-healing activities in both in vitro human keratinocyte cell assays and in vivo mouse excision wound models. | nih.gov |
| Spiro-isoquinolino piperidines | Compound 10d and 10g | PDE5 Inhibition | Exhibited moderate inhibitory activity against phosphodiesterase 5, suggesting potential for treating erectile dysfunction. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
spiro[1H-quinoline-4,1'-cyclohexane] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-4-8-14(9-5-1)10-11-15-13-7-3-2-6-12(13)14/h2-3,6-7,10-11,15H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCVGWHZRMIXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C=CNC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 H Spiro Cyclohexane 1,4 Quinoline and Analogues
Strategic Approaches to Spiro-Quinoline Core Construction
The assembly of the 1'H-Spiro[cyclohexane-1,4'-quinoline] framework necessitates sophisticated synthetic strategies that can efficiently generate the sterically demanding spirocyclic system. Key approaches include the formation of one of the rings onto a pre-existing spiro-center or the simultaneous formation of the spiro-junction and one of the heterocyclic rings.
Cyclization Reactions for Spiro-Ring Formation (e.g., Multicomponent Cyclocondensations)
Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecular architectures like spiro-quinolines in a single, convergent step. rsc.org These reactions offer high atom economy and allow for the introduction of molecular diversity. rsc.org
One-pot synthesis of quinoline-fused spiro-quinazolinones has been achieved through a three-component reaction of 2-aminoacetophenone (B1585202), 1,3-cyclohexanedione (B196179), and anthranilamide, utilizing p-toluenesulfonic acid as a promoter. nih.gov This method involves the simultaneous formation of both the quinoline (B57606) and quinazolinone rings. nih.gov The reaction proceeds via a proposed acid-mediated enaminone intermediate, followed by intramolecular cyclization. nih.gov A plausible mechanism suggests that 2-aminoacetophenone first undergoes a Friedländer condensation with 1,3-cyclohexanedione to form an acridinone (B8587238) intermediate. nih.gov This intermediate then reacts with anthranilamide to form an imine, which subsequently undergoes intramolecular nucleophilic attack to yield the spiro-quinazolinone product. nih.gov
The synthesis of spiro-pyrimido[4,5-b]quinoline derivatives has also been reported through the condensation of 2-aminoquinoline-3-carboxamide (B1276296) with cyclic ketones, such as cyclohexanone, in the presence of zinc chloride. jocpr.com This approach highlights the versatility of cyclization reactions in constructing diverse spiro-quinoline analogues. jocpr.com
| Reactants | Catalyst/Reagent | Product | Yield | Reference |
| 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | p-Toluenesulfonic acid | Quinoline-appended spiro-quinazolinone | 81% (gram-scale) | nih.gov |
| 2-Aminoquinoline-3-carboxamide, Cyclohexanone | Zinc chloride | 1'H-spiro[cyclohexane-1,2'-pyrimido[4,5-b]quinolin]-4'(3'H)-one | 66% | jocpr.com |
Cascade and Domino Processes in Spiro-Quinoline Assembly
Cascade and domino reactions provide an elegant and efficient pathway to complex spiro-quinolines by orchestrating multiple bond-forming events in a single synthetic operation. These processes minimize waste and purification steps, aligning with the principles of green chemistry.
A notable example is the domino Prins/pinacol reaction for the stereoselective synthesis of spiro[pyran-4,4'-quinoline]-2',3'-dione derivatives. researchgate.net This cascade is initiated by the reaction of 3-hydroxy-3-(4-hydroxybut-1-en-2-yl)-1-methylindolin-2-one with a variety of aldehydes in the presence of a Lewis acid like BF₃·OEt₂. researchgate.net The reaction proceeds with high diastereoselectivity, affording the complex spirocyclic scaffolds in good yields. researchgate.net
Organocatalytic cascade reactions have also been successfully employed. For instance, the Michael/Aldol (B89426) cascade reaction between 3-olefinic oxindoles and pentane-1,5-dialdehyde, catalyzed by a (R)-diphenylprolinol silyl (B83357) ether, yields functionalized spiro[cyclohexane-1,3'-indolin]-2'-ones with multiple contiguous chiral centers. nih.gov This process demonstrates excellent control over stereochemistry, producing products in high yields and enantioselectivities. nih.gov The choice of N-protecting group on the oxindole (B195798) was found to be critical in dictating the stereochemical outcome of the aldol cyclization. nih.gov
Furthermore, tri(n-butyl)phosphine has been utilized to catalyze a domino reaction between isatylidene malononitriles and bis-chalcones, leading to the formation of functionalized spiro[cyclohexane-1,3'-indolines]. beilstein-journals.orgresearchgate.net This reaction proceeds via a formal [4+2] cycloaddition and demonstrates the higher nucleophilic catalytic ability of tri(n-butyl)phosphine compared to triphenylphosphine. beilstein-journals.org
| Reaction Type | Reactants | Catalyst | Product | Key Features | Reference |
| Domino Prins/Pinacol | 3-Hydroxy-3-(4-hydroxybut-1-en-2-yl)-1-methylindolin-2-one, Aldehydes | BF₃·OEt₂ | Spiro[pyran-4,4'-quinoline]-2',3'-dione derivatives | High diastereoselectivity, good yields | researchgate.net |
| Organocatalytic Michael/Aldol Cascade | 3-Olefinic oxindoles, Pentane-1,5-dialdehyde | (R)-Diphenylprolinol silyl ether | Spiro[cyclohexane-1,3'-indolin]-2'-one derivatives | High yields, excellent enantioselectivities (>99% ee) | nih.gov |
| Phosphine-catalyzed Domino Reaction | Isatylidene malononitriles, Bis-chalcones | Tri(n-butyl)phosphine | Spiro[cyclohexane-1,3'-indolines] | Good yields, moderate to good diastereoselectivity | beilstein-journals.orgresearchgate.net |
Rearrangement-Based Synthetic Pathways (e.g., Vilsmeier-Haack Mediated Rearrangements)
Rearrangement reactions offer unique synthetic routes to spiro-quinolines by transforming a pre-existing molecular framework into the desired spirocyclic architecture. The Vilsmeier-Haack reaction, traditionally used for formylation, has been adapted for more complex transformations, including ring closures and rearrangements to build quinoline and related heterocyclic systems. nih.govniscpr.res.in
For example, the reaction of 5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one with the Vilsmeier-Haack reagent leads to a rearrangement, resulting in the formation of substituted hydroacridines. udhtu.edu.ua This transformation involves formylation followed by heterocycle opening and intramolecular cyclization. udhtu.edu.ua While not directly yielding a spiro[cyclohexane-1,4'-quinoline], this demonstrates the potential of Vilsmeier-Haack conditions to induce skeletal rearrangements in spirocyclic systems.
The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides via Vilsmeier-Haack cyclization is a well-established method. researchgate.net These versatile intermediates can then be subjected to further transformations. It is conceivable that a suitably substituted N-arylacetamide derived from a cyclohexyl-containing precursor could undergo a Vilsmeier-Haack reaction to construct the spiro[cyclohexane-1,4'-quinoline] core, although specific examples for this exact transformation are not prevalent in the reviewed literature.
Stereoselective Synthesis of Spiro-Quinoline Frameworks
The construction of enantiomerically pure spiro-quinolines is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. The development of stereoselective synthetic methods has been a major focus in this field. rsc.org
Organocatalysis has emerged as a particularly powerful strategy for the enantioselective synthesis of spirocyclic compounds. rsc.org As mentioned previously, the organocatalytic Michael/Aldol cascade reaction to form spiro[cyclohexane-1,3'-indolin]-2'-ones provides excellent enantioselectivity. nih.gov
Another approach involves the synthesis of spiro[pyran-4-quinolines] in a two-step process starting from exo-glycals. researchgate.net The first step is a double addition of an aniline (B41778) to produce a C,N-glycoside. This is followed by an in situ intramolecular Friedel-Crafts alkylation, which proceeds with high stereoselectivity to yield (1S)-spiro[pyran-4-quinolines]. researchgate.net
A direct spirocyclization approach has been reported for the total synthesis of spiro[cyclohexane-2-indoline] alkaloids. nih.gov This strategy introduces the absolute stereochemistry through a desymmetrizing Dieckmann condensation, while the relative stereochemistry is controlled by manipulating the kinetic and thermodynamic pathways of the spirocyclization step. nih.gov
Sustainable and Green Chemistry Modalities in Spiro-Quinoline Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like spiro-quinolines to minimize environmental impact. nih.gov This involves the use of environmentally benign solvents, catalysts, and energy sources.
Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields in the synthesis of spiro heterocycles. rsc.org For example, the synthesis of bisquinolines has been achieved with significantly enhanced reaction rates and higher yields under microwave irradiation compared to conventional heating. niscpr.res.in
The use of water as a solvent is another hallmark of green chemistry. A five-component reaction to synthesize spiro compounds has been developed using water as the solvent and microwave irradiation, providing a sustainable and faster alternative to classical methods. utrgv.edu This reaction was completed in a short time frame (5–30 minutes) at a moderate temperature (80°C). utrgv.edu
Nanocatalysis also represents a promising green approach for quinoline synthesis. acs.orgnih.gov Nanocatalysts offer advantages such as high efficiency, reusability, and the ability to perform reactions under milder conditions. For instance, Fe₃O₄ nanoparticles have been used for the four-component synthesis of hexahydroquinoline derivatives under ultrasonic irradiation. nih.gov Similarly, ZnO/carbon nanotube catalysts have been employed for the solvent-free Friedländer condensation to produce quinolines. nih.gov
| Green Approach | Specific Method | Reactants/Substrates | Key Advantages | Reference |
| Microwave Irradiation | Five-component reaction | 1,3-diketo, hydroxylamine, activated methylene, isatin, etc. | Short reaction times (5-30 min), high yields | utrgv.edu |
| Aqueous Media | One-pot, three-component condensation | Isatins, 1,3-dicarbonyls, 5-amino-1-phenyl-3-methylpyrazole | Use of EtOH/H₂O, recyclable catalyst | tandfonline.com |
| Nanocatalysis | Four-component condensation | Aromatic aldehydes, cyclohexanone, malononitrile, ammonium (B1175870) acetate | Ultrasonic irradiation, efficient catalyst | nih.gov |
| Nanocatalysis | Friedländer condensation | 2-amino-5-chlorobenzaldehyde, carbonyl compounds | Solvent-free conditions, high catalytic activity | nih.gov |
Mechanistic Investigations of Chemical Transformations Involving 1 H Spiro Cyclohexane 1,4 Quinoline Derivatives
Elucidation of Rearrangement Pathways and Reaction Dynamics
The spiro[cyclohexane-quinoline] system is susceptible to various rearrangement reactions, often triggered by acidic conditions or interaction with electrophilic reagents. These transformations can lead to profound changes in the heterocyclic core, yielding complex polycyclic structures.
Under strong acid conditions, N-substituted 3,4-dihydrospiro[quinoline-2,1′-cyclohexanes] have been observed to undergo significant structural reorganization. For instance, the treatment of N-(γ-cyanopropyl) spirodihydroquinolines with concentrated sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures does not stop at the simple hydrolysis of the nitrile group. researchgate.net Instead, the reaction proceeds through a complex rearrangement of the spirodihydroquinoline ring to produce 4-(2-oxopyrrolidinyl-1)spiro[indane-1,1′-cyclohexanes] in good yields. researchgate.net
The proposed mechanism for this transformation involves the initial formation of a γ-amino acid via hydrolysis of the cyanopropyl group. researchgate.net This is followed by a key ring-closure step to form the pyrrolidone ring. Concurrently, the spiroquinoline core undergoes an acid-catalyzed rearrangement, leading to the formation of the more stable spiro[indane-cyclohexane] framework. researchgate.net
Computational studies, such as Density Functional Theory (DFT), have been employed to shed light on the mechanisms of similar rearrangements, for example, the conversion of spirocyclic indolenines into cyclopentanone-fused quinolines. researchgate.net These studies suggest that both acid- and base-mediated variants likely proceed through an enol or enolate intermediate, with the ease of formation of this key intermediate being crucial to the reaction kinetics. researchgate.net
The Vilsmeier-Haack reaction, which utilizes an electrophilic formylating agent (the Vilsmeier reagent, typically formed from POCl₃ and DMF), can induce unexpected cascade transformations in related spiro-heterocyclic systems. organic-chemistry.org While direct examples on the 1'H-Spiro[cyclohexane-1,4'-quinoline] core are not extensively detailed, studies on analogous compounds like 5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one provide significant mechanistic insight. researchgate.net
When this spiro-quinazolinone is treated with the Vilsmeier reagent, the reaction does not result in simple formylation. Instead, it triggers an electrophilic rearrangement. The proposed mechanism suggests that the reaction proceeds via formylation of a carbon atom, which is followed by the opening of the heterocycle and subsequent intramolecular cyclization. researchgate.netresearchgate.net This pathway is distinct from the reaction of other spiro-compounds like spiroimidazolidinones, where formylation occurs on an amine nitrogen atom. researchgate.netresearchgate.net The difference in reactivity is attributed to the hybridization of the enamine nitrogen atom within the quinazolinone structure. researchgate.net
The table below summarizes the products from the Vilsmeier-Haack reaction on a related spiro-compound.
Table 1: Rearrangement Products from Vilsmeier-Haack Reaction of a Spiro-Quinazolinone Derivative Data sourced from studies on related spiro-heterocycles.
| Starting Material | Reagent | Product(s) | Key Mechanistic Step |
|---|---|---|---|
| 5',6',7',8'-Tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one | Vilsmeier-Haack Reagent (POCl₃/DMF) | Substituted Hydroacridines | Carbon formylation followed by ring opening and intramolecular cyclization researchgate.netresearchgate.net |
Functionalization and Derivatization Reactions of the Spiro-Quinoline Scaffold
The functionalization of the spiro-quinoline scaffold is essential for modifying its physicochemical properties. Cross-coupling reactions have proven to be a powerful tool for this purpose. For example, brominated spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] have been successfully used in Suzuki and other cross-coupling reactions. The 9-bromo-substituted derivative was coupled with various partners to yield new, modified tacrine-like scaffolds, demonstrating the utility of this approach for derivatization. rsc.org
Similarly, a facile method for synthesizing quinoline-fused spiro-quinazolinones has been developed, and their synthetic utility was demonstrated through subsequent palladium-catalyzed Suzuki coupling reactions. nih.gov Bromo-substituted quinoline-appended spiro-quinazolinones were treated with various aryl boronic acids in the presence of a Pd(OAc)₂ catalyst and K₂CO₃ as a base. This method afforded a range of arylated products in high yields, showcasing an effective strategy for introducing molecular diversity to the core spiro structure. nih.gov
The table below details the results of Suzuki coupling reactions on a related quinoline-appended spiro-quinazolinone system.
Table 2: Suzuki Coupling Reactions for Derivatization of a Quinoline-Appended Spiro-Quinazolinone Based on data for related quinoline-fused spiro-quinazolinones. nih.gov
| Spiro-Substrate (Bromo-substituted) | Aryl Boronic Acid | Catalyst/Base | Product | Yield (%) |
|---|---|---|---|---|
| Compound 4c | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / K₂CO₃ | Arylated product 6a | 95 |
| Compound 4d | 4-Formylphenylboronic acid | Pd(OAc)₂ / K₂CO₃ | Arylated product 6b | 92 |
| Compound 4d | Naphthalen-1-ylboronic acid | Pd(OAc)₂ / K₂CO₃ | Arylated product 6c | 89 |
| Compound 4n | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / K₂CO₃ | Arylated product 6d | 93 |
Catalytic Conversions and Their Mechanistic Elucidation
Catalysis offers efficient and selective pathways for constructing and transforming spiro-quinoline derivatives. Both organocatalysis and metal catalysis have been applied to achieve complex molecular architectures.
Organocatalytic cascade reactions provide an elegant method for constructing spiro-cyclohexane systems. For the related spiro[cyclohexane-1,3′-indolin]-2′-one scaffold, (R)-diphenylprolinol silyl (B83357) ether has been used as a catalyst in the tandem Michael/aldol (B89426) reaction between 3-olefinic oxindoles and pentane-1,5-dial. nih.gov The mechanism involves the formation of an enamine from the dialdehyde (B1249045) and the secondary amine catalyst, which then undergoes a stereoselective Michael addition to the olefinic oxindole (B195798). This is followed by an intramolecular aldol cyclization, with the catalyst controlling the stereochemistry at multiple newly formed chiral centers. The protecting group on the indolinone nitrogen was found to critically influence the stereochemical outcome of the final aldol ring closure. nih.gov
Metal-catalyzed reactions are also pivotal. As mentioned previously, palladium-catalyzed Suzuki coupling is a key method for derivatization. nih.govresearchgate.net The mechanism follows the well-established catalytic cycle of oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net
Furthermore, other transition metals have been explored for quinoline (B57606) synthesis, which could be applicable to spiro-systems. For instance, an inexpensive and non-toxic manganese(II) catalyst has been used for dehydrogenative annulation to form C-C bonds in quinoline synthesis, highlighting the potential for C-H activation strategies on the spiro-quinoline scaffold. researchgate.net
Computational Chemistry and Theoretical Characterization of Spiro Quinoline Systems
Electronic Structure and Reactivity Predictions through Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of spiro-quinoline systems. nih.gov These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. researchgate.net
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. researchgate.net A smaller energy gap generally corresponds to higher reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of reactivity. researchgate.netekb.eg These descriptors provide a framework for understanding and predicting how a molecule will behave in a chemical reaction. researchgate.net For instance, in a study on pyrazolyl quinolinone derivatives, DFT calculations were used to determine these properties, showing how substituents could modulate the electronic characteristics and reactivity of the quinoline (B57606) core. ekb.egresearchgate.net Similar DFT approaches have been applied to various quinoline derivatives to understand their electronic properties and predict their behavior. nih.gov
Table 1: Calculated Global Reactivity Descriptors for a Representative Quinoline Derivative using DFT (Note: This table is illustrative, based on typical values reported for quinoline derivatives in the literature. nih.govekb.eg)
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | -6.20 | Related to electron-donating ability |
| LUMO Energy (ELUMO) | - | -2.35 | Related to electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.85 | Influences stability and reactivity |
| Ionization Potential (I) | -EHOMO | 6.20 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 2.35 | Energy released when an electron is added |
| Electronegativity (χ) | (I+A)/2 | 4.275 | Tendency to attract electrons |
| Chemical Hardness (η) | (I-A)/2 | 1.925 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/(2η) | 0.260 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | χ²/(2η) | 4.73 | A measure of electrophilic power |
These quantum-chemical studies are essential for designing new spiro-quinoline molecules with tailored electronic properties for specific applications. sciencepublishinggroup.com
Conformational Analysis and Energy Landscapes of Spiro-Quinoline Systems
The three-dimensional structure of a molecule is intrinsically linked to its function and reactivity. Conformational analysis of spiro-quinoline systems explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. rsc.org The spirocyclic nature of these compounds, where the cyclohexane (B81311) and quinoline rings are joined by a single common atom, introduces significant conformational constraints. rsc.orgrsc.org
The energy landscape perspective provides a framework for understanding the relationship between a molecule's structure and its properties. frontiersin.org This landscape is a multi-dimensional surface where the potential energy of the system is plotted against its conformational coordinates. nih.gov The valleys or basins on this surface represent stable or metastable conformations, while the peaks represent transition states between them. nih.gov Analyzing this landscape helps identify the most stable, low-energy conformations and the energy barriers required for conformational changes. frontiersin.orgnih.gov
For complex molecules, computational methods like molecular dynamics (MD) simulations are used to explore the conformational space and map the energy landscape. mdpi.combiorxiv.org These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's flexibility and the transitions between different conformational states. mdpi.com For spiro compounds, techniques like dynamic NMR have been used alongside computational methods to understand the interconversion between different isomers and conformers. rsc.org The study of these landscapes is crucial, as the biological function of a molecule is often determined not just by its lowest-energy state but by the ensemble of accessible conformations. frontiersin.orgbiorxiv.org
Molecular Modeling and Docking Studies for Predictive Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a spiro-quinoline derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. spirochem.com
In the context of spiro-quinoline systems, docking studies have been performed to predict their potential as therapeutic agents. For example, various spiro-quinoline derivatives have been docked into the active sites of microbial enzymes and viral proteins to assess their inhibitory potential. nih.govresearchgate.net In one study, spiro[benzo[h]quinoline-7,3′-indoline]dione derivatives were docked against the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7), with results showing strong binding affinities for some compounds. nih.govresearchgate.net Similarly, novel spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives were evaluated in silico against the same SARS-CoV-2 protease and human mast cell tryptase, identifying a top-rated compound based on binding energy and interactions. mdpi.comnih.gov
The results of docking simulations are typically quantified by a docking score, which estimates the binding affinity, and an analysis of the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's binding site. nih.govmdpi.com These interactions are critical for the stability of the ligand-protein complex. mdpi.com
Table 2: Summary of Molecular Docking Studies of Spiro-Quinoline Derivatives
| Compound/Derivative Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Spiro[benzo[h]quinoline-7,3′-indoline]dione (4b) | SARS-CoV-2 Main Protease (6LU7) | -8.1 | Not specified | nih.govresearchgate.net |
| Spiro[benzo[h]quinoline-7,3′-indoline]dione (4h) | SARS-CoV-2 Main Protease (6LU7) | -8.1 | Not specified | nih.govresearchgate.net |
| Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione (3d) | SARS-CoV-2 Main Protease (6LU7) | -9.6 | LEU141, GLY143, SER144, CYS145 | mdpi.com |
| Quinolines with pyrimidine (B1678525) moiety (Compound 4) | HIV Reverse Transcriptase (4I2P) | -10.67 | Not specified | nih.gov |
| 6,8-dibromo-3-morhonilylquinoline (8) | Topoisomerase I | -8.4 | Not specified | researchgate.net |
These predictive studies guide the synthesis of new derivatives with improved binding affinities and selectivity, accelerating the discovery of new biologically active compounds. researchgate.nettandfonline.com
Elucidation of Reaction Mechanisms through Advanced Computational Approaches
Understanding the step-by-step process of how reactants are converted into products—the reaction mechanism—is a central goal in chemistry. bohrium.com Computational chemistry has become an indispensable tool for elucidating these mechanisms at the molecular level. bohrium.com By calculating the energies of reactants, products, intermediates, and transition states, theoretical chemists can map out the most likely reaction pathways. bohrium.comnih.gov
For the synthesis of spiro-quinolines, which often involves multicomponent reactions (MCRs), computational approaches can unravel complex reaction cascades. nih.govresearchgate.net For example, the synthesis of spiroindoloquinazolines has been studied using DFT methods. nih.gov In one proposed mechanism for a three-component reaction, the first step is a Knoevenagel condensation between tryptanthrin (B1681603) and malononitrile. nih.gov Computational analysis can confirm the feasibility of such steps by calculating the activation energies involved.
Advanced computational methods can also explain the role of catalysts and the origins of stereoselectivity or regioselectivity observed in a reaction. researchgate.net For instance, in the synthesis of spiro[cyclohexane-1,3'-indolines], different reaction pathways were observed depending on the starting materials, a phenomenon that can be rationalized through computational modeling of the competing transition states. researchgate.net The synthesis of quinoline derivatives often proceeds through cyclocondensation reactions, and computational studies can help to clarify the sequence of bond-forming events. iipseries.org These insights are invaluable for optimizing reaction conditions to improve yields and selectivity, and for designing novel synthetic routes to complex heterocyclic systems like 1'H-Spiro[cyclohexane-1,4'-quinoline]. sci-hub.seresearchgate.net
Exploration of Biological Activities and Underlying Mechanisms of Action for Spiro Quinoline Derivatives Non Clinical Research Focus
Anticancer Research Perspectives and Cellular Pathway Modulation
The quinoline (B57606) scaffold is a significant structural motif in the development of new therapeutic agents, with its derivatives demonstrating a wide range of biological activities. In the realm of oncology, quinoline compounds are pivotal in drug development, exhibiting potent anticancer effects through various mechanisms of action. purdue.edu These mechanisms include inducing cell cycle arrest, promoting apoptosis (programmed cell death), inhibiting angiogenesis (the formation of new blood vessels), and disrupting cell migration. purdue.eduresearchgate.net The versatility of the quinoline structure allows for the synthesis of derivatives that can target specific cellular pathways and molecules crucial for cancer cell survival and proliferation. researchgate.net
Spiro-quinoline derivatives, which feature a spirocyclic system incorporating a quinoline moiety, represent a particularly interesting class of compounds in anticancer research. beilstein-journals.orgnih.gov Their unique three-dimensional structures have drawn considerable interest for their biological activities. nih.govmdpi.com Research into these complex molecules has revealed their potential to modulate critical cellular processes involved in cancer progression, making them promising candidates for further investigation in non-clinical settings.
The induction of apoptosis in cancer cells is a primary goal of many anticancer therapies. Spiro-quinoline derivatives have been investigated for their ability to trigger this form of programmed cell death. Studies on spiro-indoline-based pyrazolo[3,4-b]pyridines, for example, have shown that certain derivatives can induce significant levels of both early and late apoptosis in MCF-7 breast cancer cells. ekb.eg
Another synthetic quinoline derivative, known as 9IV-c, has been shown to induce apoptosis in A549 lung cancer cells. rjraap.com Mechanistic studies revealed that this compound triggers the intrinsic apoptotic pathway, which is characterized by an elevated Bax/Bcl-2 ratio and the increased activation of caspase-9 and caspase-3. rjraap.com Similarly, research on a series of spiroindolinones demonstrated their capacity to induce apoptosis through both intrinsic and extrinsic pathways. mdpi.com The ability of these compounds to activate cellular death programs underscores their potential as subjects for anticancer research.
Table 1: Apoptosis Induction by Spiro-Quinoline Derivatives
| Compound Class | Cell Line | Mechanism of Action |
|---|---|---|
| Spiro-indoline-pyrazolo[3,4-b]pyridines | MCF-7 | Induction of early and late apoptosis ekb.eg |
| Synthetic Quinoline 9IV-c | A549 | Intrinsic pathway: Elevated Bax/Bcl-2 ratio, activation of caspase-9 and -3 rjraap.com |
Disruption of the normal cell cycle is a hallmark of cancer, leading to uncontrolled proliferation. Quinoline derivatives have been shown to interfere with this process by causing cell cycle arrest. researchgate.net For instance, the synthetic quinoline compound 9IV-c was found to arrest A549 cancer cells in the G2/M phase of the cell cycle. rjraap.com
Similarly, a study on spiroindolinones revealed that these compounds could arrest cancer cell growth at the G2/M checkpoint. mdpi.com Further investigation into the mechanism showed that these compounds could increase the mRNA levels of the cell cycle inhibitor p21, a key regulator of cell cycle progression. mdpi.com Another quinoline-tethered hybrid compound was reported to induce cell cycle arrest at the G1 phase in the MCF-7 breast cancer cell line. nih.gov This modulation of cell cycle progression prevents cancer cells from dividing and proliferating, highlighting a key mechanism of their anticancer activity.
Table 2: Cell Cycle Modulation by Spiro-Quinoline Derivatives
| Compound Class/Derivative | Cell Line | Effect on Cell Cycle |
|---|---|---|
| Synthetic Quinoline 9IV-c | A549 | Arrest at G2/M phase rjraap.com |
| Spiroindolinones | HCT-116, PC-3, HepG-2 | Arrest at G2/M phase, increased p21 mRNA levels mdpi.com |
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. The inhibition of angiogenesis is a well-established strategy in cancer therapy. Quinoline derivatives have been identified as compounds capable of inhibiting angiogenesis pathways, thereby potentially cutting off the tumor's supply lines. purdue.eduresearchgate.net The development of spiro-quinoline derivatives that can effectively target and disrupt these pathways is an active area of non-clinical cancer research, aiming to "starve" tumors and prevent their growth and spread.
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to the process of metastasis, the primary cause of cancer-related mortality. Quinoline-based compounds have been shown to interfere with these cell migration processes. purdue.eduresearchgate.net For example, a study on spiroindolinones demonstrated their ability to inhibit cancer cell migration. mdpi.com By disrupting the cellular machinery responsible for movement, these compounds can potentially limit the spread of cancer from the primary tumor to other parts of the body. This line of investigation is crucial for developing agents that can combat metastatic disease.
Protein kinases are enzymes that play a crucial role in cell signaling pathways that control growth, proliferation, and differentiation. Dysregulation of protein kinase activity is a common feature of many cancers, making them important therapeutic targets. mdpi.com Spiro-quinoline derivatives have been investigated as potential inhibitors of several key protein kinases.
In silico docking studies have explored the potential of spiro-fused thieno[2,3-d]pyrimidines as inhibitors for Epidermal Growth Factor Receptor (EGFR), Protein Kinase CK2, and B-Raf kinase. biopolymers.org.ua One specific compound, 7',8',9',10'-tetrahydro-1'H-spiro[cyclohexane-1,2'-pyrimido[4',5':4,5]thieno[2,3-b]quinolin]-4'(3'H)-one, was identified as having good potential as an inhibitor of both B-Raf kinase and protein kinase CK2. biopolymers.org.uaresearchgate.net Other research has focused on developing quinoline derivatives as potent EGFR tyrosine kinase (EGFR-TK) inhibitors, which are critical in managing certain types of cancer. nih.gov
Table 3: Protein Kinase Inhibition by Spiro-Quinoline Derivatives
| Compound | Target Kinase | Research Finding |
|---|---|---|
| 7',8',9',10'-tetrahydro-1'H-spiro[cyclohexane-1,2'-pyrimido[4',5':4,5]thieno[2,3-b]quinolin]-4'(3'H)-one | B-Raf, CK2 | Showed good results as a potential inhibitor in docking studies biopolymers.org.uaresearchgate.net |
| Spiro-fused thieno[2,3-d]pyrimidines | EGFR | Revealed good binding energies in docking studies biopolymers.org.ua |
The interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2), is a critical control point in cellular response to stress. beilstein-journals.org In many cancers, MDM2 is overexpressed, leading to the inhibition and degradation of p53, thereby allowing cancer cells to evade apoptosis and continue to proliferate. beilstein-journals.org Disrupting the MDM2-p53 protein-protein interaction is a promising therapeutic strategy to reactivate p53's tumor-suppressing functions. mdpi.comchemdiv.com
Spiro compounds, particularly those with an oxindole (B195798) or isoindolinone core, have emerged as potent inhibitors of this interaction. beilstein-journals.orgmdpi.com For instance, a series of spiro[isoindole-1,5-isoxazolidin]-3(2H)-ones showed cytotoxic and antiproliferative activity suggested to be linked to the inhibition of the p53-MDM2 interaction. beilstein-journals.org Similarly, spiro-indoline-based pyrazolo[3,4-b]pyridines were synthesized and evaluated as MDM2-p53 inhibitors, with one derivative showing 2.7-fold more activity than the reference inhibitor, nutlin-1. ekb.eg These findings highlight the potential of spiro-quinoline and related spirocyclic structures to restore p53 function in cancer cells.
Table 4: Inhibition of MDM2-p53 Interaction by Spiro Derivatives
| Compound Class | Cell Line | Key Findings |
|---|---|---|
| Spiro[isoindole-1,5-isoxazolidin]-3(2H)-ones | SH-SY5Y, HT-29, HepG2 | Antitumor activity suggested to be linked to p53-MDM2 inhibition beilstein-journals.org |
| Spiro-indoline-pyrazolo[3,4-b]pyridines | MCF-7 | Potent inhibition of p53-MDM2 interaction, with compound 7f showing IC50 = 3.05 ± 0.12 µM ekb.eg |
Antimicrobial Activity Studies
Antibacterial Research
Spiro-quinoline derivatives have been a subject of significant interest in the search for novel antibacterial agents, particularly in light of increasing microbial resistance to existing antibiotics. Research has demonstrated that these compounds exhibit activity against a range of both Gram-positive and Gram-negative bacteria.
The core structure of quinoline itself is a well-established pharmacophore in antibacterial drugs, most notably the fluoroquinolone class. The mechanism of action for fluoroquinolones involves the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV. DNA gyrase is crucial for relieving the positive supercoiling of DNA that occurs during replication, a process vital for bacterial survival. In many Gram-negative bacteria, DNA gyrase is the primary target for quinolones. These drugs bind to the enzyme-DNA complex, stabilizing it and leading to breaks in the DNA that are ultimately fatal to the bacterium. nih.gov Topoisomerase IV, on the other hand, is responsible for separating interlinked daughter chromosomes after replication and is the primary target in most Gram-positive bacteria. nih.gov By inhibiting these enzymes, spiro-quinoline derivatives can effectively halt bacterial replication and lead to cell death.
The outer membrane of Gram-negative bacteria presents a significant barrier to many antibiotics. nih.gov However, certain spiro-quinoline derivatives have shown efficacy against these challenging pathogens. For instance, spiro[benzo[h]quinoline-7,3′-indoline]dione and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives have been synthesized and evaluated for their antibacterial properties. Specific compounds within these series, namely 4b and 4h, demonstrated significant antimicrobial activity against Enterococcus faecalis and Staphylococcus aureus. nih.gov The minimum inhibitory concentration (MIC) values for these compounds ranged from 375 to 750 µg/mL against the tested strains. nih.gov
Further studies on spirooxindole derivatives, which share structural similarities, have also shown promise. Certain synthesized compounds in this class were found to be most active against S. aureus and Neisseria gonorrhoeae. malariaworld.org The versatility of the quinoline scaffold allows for various chemical modifications, which can enhance antibacterial potency and spectrum of activity. doi.org
Table 1: Antibacterial Activity of Selected Spiro-Quinoline Derivatives
| Compound Class | Derivative Examples | Test Organisms | Activity/MIC Values |
|---|---|---|---|
| Spiro[benzo[h]quinoline-7,3′-indoline]dione | Compound 4b | E. faecalis, S. aureus | MIC: 750 µg/mL nih.gov |
| Spiro[benzo[h]quinoline-7,3′-indoline]dione | Compound 4h | E. faecalis, S. aureus | MIC: 375 µg/mL (E. faecalis), 750 µg/mL (S. aureus) nih.gov |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione | Compound 6h | E. faecalis, S. aureus | Moderate Activity nih.gov |
Antifungal Research
The development of new antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. Spiro-quinoline derivatives have emerged as a promising class of compounds with potent antifungal properties. A primary mechanism of action identified for these compounds is the inhibition of chitin synthase. nih.govresearchgate.netsemanticscholar.org Chitin is an essential structural component of the fungal cell wall, which is absent in mammalian cells, making chitin synthase an attractive and selective target for antifungal therapy. researchgate.net
Several series of spiro[pyrrolidine-2,3'-quinoline]-2'-one and spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivatives have been designed and synthesized as potential chitin synthase inhibitors. nih.govsemanticscholar.org Enzyme inhibition assays confirmed that these compounds act as non-competitive inhibitors of chitin synthase. nih.govsemanticscholar.org This was further corroborated by sorbitol protection assays, which demonstrated that the compounds disrupt the synthesis of the fungal cell wall. nih.govresearchgate.netsemanticscholar.org
In vitro antimicrobial screening has shown that these compounds exhibit moderate to excellent activity against a variety of pathogenic fungal strains, including Candida albicans, Aspergillus flavus, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov Notably, some derivatives displayed antifungal activities stronger than or comparable to the commercial drugs fluconazole and polyoxin B. nih.govsemanticscholar.org An important finding is the efficacy of these compounds against drug-resistant fungal variants, such as fluconazole-resistant C. albicans and micafungin-resistant strains. researchgate.netsemanticscholar.org Furthermore, these spiro-quinoline derivatives often exhibit synergistic or additive effects when used in combination with existing antifungal drugs like fluconazole. nih.govresearchgate.netsemanticscholar.org In contrast to their potent antifungal effects, many of these compounds show minimal activity against bacterial strains, indicating a selective antifungal profile. nih.govsemanticscholar.org
Table 2: Antifungal Activity and Mechanism of Spiro-Quinoline Derivatives
| Compound Series | Target Enzyme | Mechanism of Action | Pathogenic Fungi Tested | Key Findings |
|---|---|---|---|---|
| Spiro[pyrrolidine-2,3'-quinoline]-2'-one | Chitin Synthase | Non-competitive inhibition, disruption of cell wall synthesis nih.govresearchgate.net | C. albicans, A. flavus, C. neoformans, A. fumigatus nih.gov | Activity stronger than fluconazole against certain strains; effective against drug-resistant fungi. nih.govresearchgate.net |
| Spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione | Chitin Synthase | Non-competitive inhibition, disruption of cell wall synthesis semanticscholar.org | Pathogenic fungi | Strong antifungal activity (MICs 4-32 μg/mL); synergistic effects with fluconazole. semanticscholar.org |
Antiviral Activity Investigations
The quinoline scaffold is present in several molecules with known antiviral properties, prompting investigations into spiro-quinoline derivatives as potential antiviral agents. nih.gov Research has shown that various quinoline derivatives can inhibit the replication of a range of viruses, including Dengue virus, coronaviruses, respiratory syncytial virus (RSV), and influenza A virus (IAV). nih.govmalariaworld.orgsemanticscholar.org
The mechanisms of antiviral action for quinoline-based compounds can be diverse. For some viruses, such as coronaviruses, quinoline analogues like chloroquine are thought to interfere with viral entry at a post-attachment stage. malariaworld.org This may involve altering the pH of endosomes, which is critical for the fusion of the viral envelope with the host cell membrane. Studies on SARS-CoV-2 have also suggested that chloroquine and hydroxychloroquine inhibit viral replication by affecting the autophagy pathway. malariaworld.org
In the context of Dengue virus serotype 2, novel quinoline derivatives have demonstrated dose-dependent inhibition in the low and sub-micromolar range. semanticscholar.org These compounds were found to impair the accumulation of the viral envelope glycoprotein in infected cells, suggesting a mechanism that involves the early stages of infection rather than direct virucidal activity. semanticscholar.org For other viruses like RSV and IAV, specific quinoline derivatives have shown potent inhibitory activity, in some cases exceeding that of the reference drug ribavirin. nih.gov Molecular docking studies suggest these compounds may act as inhibitors of viral glycoproteins or enzymes like methyltransferase, which are essential for viral replication. doi.org
While much of the research has focused on the broader class of quinoline derivatives, the findings provide a strong rationale for the exploration of spiro-quinoline compounds as a source of new antiviral leads. Their rigid three-dimensional structure may offer unique binding interactions with viral protein targets.
Antimalarial and Antiparasitic Efficacy Research
The quinoline core is historically significant in the fight against parasitic diseases, being the foundational structure for widely used antimalarial drugs like quinine, chloroquine, and mefloquine. nih.govnih.govmdpi.com These drugs typically act within the parasite's acidic food vacuole, where they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.gov This leads to a buildup of toxic heme, which ultimately kills the parasite. Given this precedent, spiro-quinoline derivatives are being actively investigated for their antimalarial and broader antiparasitic potential.
Research into novel quinoline derivatives continues to yield compounds with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. nih.govunesp.br The antiparasitic spectrum of spiro-containing compounds extends beyond malaria. A significant finding identified a series of spiro-containing derivatives as inhibitors of trypanothione reductase (TR) from Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (sleeping sickness). nih.gov
Trypanothione reductase is a crucial enzyme for the parasite's survival, protecting it from oxidative stress generated by the host's immune system. nih.gov Importantly, this enzyme is absent in humans, making it a highly selective drug target. nih.gov The identified spiro-derivatives were found to bind reversibly to the enzyme, competing with its natural substrate, trypanothione. X-ray crystallography revealed that the inhibitor binds in a hydrophobic pocket near the enzyme's active site. nih.gov The lead compound from this series not only inhibited the enzyme but also effectively impeded the in vitro growth of T. brucei parasites, suggesting it can successfully reach its intracellular target. nih.gov
Table 3: Antiparasitic Activity of Spiro-Containing Derivatives
| Compound Class | Target Organism | Target Enzyme/Mechanism | Key Findings |
|---|---|---|---|
| Spiro-containing derivatives | Trypanosoma brucei | Trypanothione Reductase (TR) | Reversible inhibition; competitive with trypanothione substrate; inhibits parasite growth in vitro. nih.gov |
| General Quinoline Derivatives | Plasmodium falciparum | Heme detoxification | Continued efficacy against chloroquine-resistant strains. nih.govnih.gov |
Anti-inflammatory Mechanism Elucidation
Quinoline-based molecules have been increasingly explored as anti-inflammatory agents, targeting several key pathways involved in the inflammatory response. nih.gov The structural versatility of the quinoline ring allows for modifications that can confer specificity for various pharmacological targets, including phosphodiesterase 4 (PDE4), transient receptor potential vanilloid 1 (TRPV1), TNF-α converting enzyme (TACE), and cyclooxygenase (COX). nih.gov
The anti-inflammatory mechanisms of quinoline derivatives are multifaceted. For instance, certain derivatives have been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator. nih.gov They can also inhibit the DNA binding of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. nih.gov
One study investigated a specific quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, for its effects against methotrexate-induced inflammation. nih.gov In an experimental model, this compound led to a significant decrease in levels of oxidants like malondialdehyde (MDA) and NO, as well as inflammatory mediators such as interleukin 1-beta (IL-1β) and NF-κB in both lung and liver tissues. nih.gov This suggests that the anti-inflammatory action of some spiro-quinoline derivatives may be linked to both antioxidant effects and the direct modulation of inflammatory signaling pathways. Docking studies on spiroquinazoline derivatives have also suggested their potential to interact with targets like human mast cell tryptase, an enzyme involved in allergic and inflammatory responses. mdpi.com
Exploration of Other Receptor/Target Modulations (e.g., CXCR4 antagonism, Cholinesterase inhibition)
Beyond antimicrobial and anti-inflammatory activities, the rigid, three-dimensional nature of spiro-quinoline scaffolds makes them attractive candidates for modulating other specific biological targets, including G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission.
Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are a cornerstone of pharmacotherapy for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. nih.gov Spiro-quinazoline and spiro[piperidine-4,2'-(1'H)quinoline] derivatives have been identified as promising cholinesterase inhibitors. nih.govresearchgate.netnih.govbenthamdirect.com For example, a series of spiro[cycloalkane-1,2'-quinazoline] derivatives were designed and shown through docking studies to have significant potential as AChE inhibitors. nih.gov In another study, 3',4'-dihydrospiro[piperidine-4,2'(1'H)quinoline] derivatives were synthesized and evaluated, with one compound, 6-methyl-3',4'- dihydrospiro[piperidine-4,2'(1'H)quinoline] 8, showing an IC50 value of 62.5 μM in an AChE assay. researchgate.netbenthamdirect.com Molecular docking studies of these active compounds indicate that their binding modes within the active site of AChE share common features with established drugs like galantamine and donepezil. nih.gov
CXCR4 Antagonism: The CXCR4 receptor is a GPCR that plays a key role in cancer progression, metastasis, and inflammation. As such, CXCR4 antagonists are of significant interest in oncology and immunology. While direct studies on 1'H-Spiro[cyclohexane-1,4'-quinoline] as a CXCR4 antagonist are limited, research on structurally related tetrahydroisoquinoline (THIQ) scaffolds has demonstrated potent CXCR4 antagonism. nih.gov These THIQ-based antagonists have shown IC50 values in the low nanomolar range. nih.gov Given the structural similarities, it is plausible that spiro-quinoline scaffolds could be designed to interact with and antagonize the CXCR4 receptor, representing a promising avenue for future drug discovery efforts.
Table 4: Other Receptor/Target Modulation by Spiro-Quinoline and Related Derivatives
| Compound Class | Target | Biological Activity | Example Compound/Activity |
|---|---|---|---|
| Spiro[cycloalkane-1,2'-quinazoline] | Acetylcholinesterase (AChE) | Enzyme Inhibition | Potential inhibitors based on docking studies. nih.gov |
| 3',4'-Dihydrospiro[piperidine-4,2'(1'H)quinoline] | Acetylcholinesterase (AChE) | Enzyme Inhibition | Compound 8: IC50 = 62.5 μM. researchgate.netbenthamdirect.com |
| Tetrahydroisoquinoline (THIQ) Derivatives | CXCR4 Receptor | Receptor Antagonism | Potent antagonists with IC50 values <50 nM. nih.gov |
Structure Activity Relationship Sar and Pharmacophore Mapping of Spiro Quinoline Derivatives
Influence of Cyclohexane (B81311) Moiety Modifications on Biological Activity
Modifications of the cyclohexane ring in spiro-heterocyclic compounds can significantly impact their biological activity by altering their physicochemical properties, such as lipophilicity, and their interaction with target proteins. While direct studies on 1'H-Spiro[cyclohexane-1,4'-quinoline] are limited, valuable insights can be drawn from structurally related spiro compounds, such as spiro[quinazoline-2,1'-cyclohexane] derivatives, which have been investigated as potential inhibitors of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1) nih.govresearchgate.net.
The introduction of substituents on the cyclohexane ring can influence the conformational flexibility of the molecule and its binding affinity to the target. For instance, the placement of bulky groups could either enhance binding by occupying a specific hydrophobic pocket in the receptor or hinder it due to steric clashes. The nature of these substituents, whether electron-donating or electron-withdrawing, can also play a role in modulating the electronic properties of the entire molecule, which may affect target engagement.
Bioisosteric replacement of the cyclohexane ring with other cyclic systems is another strategy to explore the SAR. Replacing the carbocyclic ring with a heterocyclic ring, for example, a piperidine or a pyran ring, can introduce new hydrogen bonding opportunities and alter the polarity of the molecule, potentially leading to improved pharmacokinetic properties and target interactions researchgate.netmykhailiukchem.org.
A summary of potential modifications to the cyclohexane moiety and their expected impact on biological activity is presented in the table below.
| Modification | Rationale | Potential Impact on Biological Activity |
| Introduction of alkyl groups | Increase lipophilicity, explore hydrophobic interactions | Enhanced binding to hydrophobic pockets, potential for improved cell permeability |
| Introduction of polar groups (e.g., -OH, -NH2) | Introduce hydrogen bonding capabilities, increase hydrophilicity | Improved solubility, potential for new interactions with polar residues in the binding site |
| Bioisosteric replacement (e.g., with piperidine, tetrahydropyran) | Alter polarity, introduce heteroatoms for specific interactions | Modulated pharmacokinetic profile, potential for new hydrogen bonding interactions |
| Introduction of fluorine atoms | Alter electronic properties, block metabolic sites | Increased metabolic stability, enhanced binding affinity through specific interactions |
Role of Quinoline (B57606) Substituents and Heteroatom Placement in Biological Activity
The quinoline ring is a well-known pharmacophore present in numerous biologically active compounds, and its substitution pattern plays a critical role in determining the pharmacological activity of 1'H-Spiro[cyclohexane-1,4'-quinoline] derivatives nih.govjns.edu.af. The electronic and steric properties of substituents on the quinoline moiety can influence the molecule's ability to interact with its biological target.
Studies on various quinoline derivatives have demonstrated that the position and nature of substituents are crucial for their activity researchgate.netnih.govnih.gov. For instance, electron-withdrawing groups in certain positions of the quinoline ring have been shown to enhance the activity of some compounds, potentially by modulating the pKa of the quinoline nitrogen or by participating in specific electronic interactions with the target researchgate.net. Conversely, electron-donating groups may be favorable in other contexts.
The following table summarizes the general effects of quinoline substituents on the biological activity of related compounds.
| Position of Substitution | Type of Substituent | General Effect on Biological Activity |
| C2 | Aromatic or heteroaromatic rings | Can enhance π-π stacking interactions with the target |
| C4 | Amino or substituted amino groups | Often crucial for establishing key hydrogen bonds or ionic interactions |
| C6, C7 | Electron-withdrawing or electron-donating groups | Can modulate the electronic properties of the quinoline ring and influence overall activity |
| C8 | Small substituents | Can influence the conformation of the molecule and its fit within the binding pocket |
Stereochemical Determinants of Pharmacological Profiles
The spiro carbon atom in 1'H-Spiro[cyclohexane-1,4'-quinoline] is a stereocenter, meaning the molecule can exist as a pair of enantiomers. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
The stereoselective synthesis of spirocyclic compounds is therefore of great importance to evaluate the biological activity of individual enantiomers nih.govmdpi.com. For instance, one enantiomer may fit perfectly into the binding site of a receptor, leading to a potent therapeutic effect, while the other enantiomer may have a much lower affinity or even interact with a different target, potentially causing off-target effects.
Identification of Key Pharmacophoric Elements for Target Engagement
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a particular biological response. For spiro-quinoline derivatives, the key pharmacophoric elements can be inferred from the SAR of analogous compounds and through computational modeling studies nih.govnih.govmdpi.com.
Common features of pharmacophore models for ligands that bind to various receptors often include:
A basic nitrogen atom: The nitrogen in the quinoline ring can act as a hydrogen bond acceptor or become protonated at physiological pH, forming an ionic interaction with an acidic residue in the binding site.
Hydrophobic regions: The cyclohexane ring and the aromatic part of the quinoline system typically provide the necessary hydrophobicity for binding to non-polar pockets in the target protein.
Hydrogen bond donors and acceptors: Substituents on either the cyclohexane or the quinoline moiety can be introduced to serve as hydrogen bond donors or acceptors, forming specific interactions with the target.
Aromatic features: The quinoline ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues in the binding site.
A hypothetical pharmacophore model for a 1'H-Spiro[cyclohexane-1,4'-quinoline] derivative might include a positively ionizable feature centered on the quinoline nitrogen, a hydrophobic feature corresponding to the cyclohexane ring, and one or more hydrogen bond acceptor/donor sites depending on the substitution pattern.
Rational Design Principles for Enhanced Bioactivity and Selectivity
The rational design of more potent and selective 1'H-Spiro[cyclohexane-1,4'-quinoline] derivatives relies on the integration of SAR data and pharmacophore modeling nih.govnih.gov. The goal is to optimize the interactions of the ligand with its intended target while minimizing interactions with off-target proteins.
Key principles for the rational design of these compounds include:
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein is known, computational docking studies can be used to predict the binding mode of different derivatives and guide the design of new compounds with improved complementarity to the binding site.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, pharmacophore models can be developed based on a set of known active compounds. These models can then be used to screen virtual libraries of compounds or to guide the design of new molecules that fit the pharmacophore.
Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile researchgate.netnih.govrsc.org. For example, replacing a hydrogen atom with a fluorine atom can block metabolic degradation and improve binding affinity.
Conformational Restriction: By introducing conformational constraints, for instance, by creating additional rings or introducing bulky substituents, it is possible to lock the molecule into its bioactive conformation, which can lead to an increase in potency and selectivity.
Through the systematic application of these principles, it is possible to fine-tune the structure of 1'H-Spiro[cyclohexane-1,4'-quinoline] to develop derivatives with optimized pharmacological properties for a specific therapeutic application.
Future Directions and Advanced Research Perspectives in Spiro Quinoline Chemical Biology
Development of Novel Chemical Probes for Biological Systems
Chemical probes are small molecules designed to study and manipulate biological systems by interacting with specific proteins or cellular components in a controlled manner. mskcc.orgfebs.org The development of probes based on the 1'H-Spiro[cyclohexane-1,4'-quinoline] scaffold is a burgeoning area of research. These tools can come in various forms, including small molecules for investigating cellular processes, fluorescently labeled molecules for imaging, and biotinylated versions for proteomic analysis. mskcc.org The goal is to create chemical tools that can provide insights into a protein's function within its native cellular environment. mskcc.org
A key strategy in developing these probes involves tailoring the chemical structure to rationally tune its properties for specific biological applications. nih.gov For the spiro-quinoline framework, this could involve introducing functional groups that act as "warheads" for activity-based probes, which covalently bind to their target, or incorporating environmentally sensitive fluorophores whose emission changes upon binding. nih.govmdpi.com The rigid spirocyclic structure is advantageous as it can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. Researchers are exploring how modifications to the cyclohexane (B81311) and quinoline (B57606) rings can be used to create a diverse "chemical toolbox" for interrogating complex biological questions. mskcc.org
Table 1: Potential Modifications of 1'H-Spiro[cyclohexane-1,4'-quinoline] for Chemical Probe Development
| Probe Type | Required Modification | Potential Application |
|---|---|---|
| Fluorescent Probe | Attachment of a fluorophore (e.g., FITC) or creation of an intrinsically fluorescent derivative. | Live-cell imaging, flow cytometry, and tracking the molecule's distribution. mskcc.orgnih.gov |
| Activity-Based Probe | Incorporation of a reactive group (e.g., thioacyllysine, α-chloroacetamide) and a reporter tag (e.g., alkyne). mdpi.combeilstein-journals.org | Covalently labeling the active site of a target enzyme for functional proteomics and identifying new inhibitors. mdpi.combeilstein-journals.org |
| Affinity-Based Probe | Introduction of a biotin tag. | Pull-down experiments to identify binding partners and for large-scale proteomic analyses. mskcc.org |
| Photoaffinity Probe | Addition of a photo-reactive group (e.g., diazirine, benzophenone). mdpi.com | Covalently cross-linking the probe to its biological target upon photo-irradiation to identify binding sites. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Spiro-Quinoline Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in medicinal chemistry and drug discovery. For spiro-quinoline derivatives, these computational approaches can accelerate the design and optimization process significantly. Ligand-based design, which relies on the pharmacophoric features of known active molecules, is a primary application. acs.org By analyzing the structure of known bioactive spiro compounds, ML models can be trained to predict the biological activity of novel, untested 1'H-Spiro[cyclohexane-1,4'-quinoline] derivatives. acs.org
Furthermore, structure-based design is now more feasible for some targets. Although a crystal structure for every target is not available, computational methods like high-throughput docking can screen large virtual libraries of spiro-quinoline compounds against a protein's binding site to identify potential hits. acs.org AI can also be employed to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize compounds with more drug-like characteristics early in the discovery pipeline. mdpi.com This in silico approach reduces the time and cost associated with synthesizing and testing compounds that are unlikely to succeed.
Emerging Methodologies for Spiro-Quinoline Synthesis and Functionalization
The construction of the spirocyclic core of 1'H-Spiro[cyclohexane-1,4'-quinoline] and its derivatives has been a focus of synthetic organic chemistry. Modern methodologies are moving towards more efficient, environmentally friendly, and versatile reactions. One-pot, multicomponent reactions are particularly attractive as they allow for the assembly of complex spiro-heterocycles from simple starting materials in a single step, minimizing waste and purification efforts. mdpi.comjsynthchem.com
Green chemistry principles are also being integrated into synthesis design. This includes the use of water as a solvent, catalyst-free reactions, or the application of reusable catalysts like magnetic nanoparticles. jsynthchem.comresearchgate.netingentaconnect.com For instance, the condensation of isatins with other reagents to form spirooxindoles, a related class of compounds, has been achieved in water or even under solvent-free conditions. researchgate.netingentaconnect.com These methods offer significant advantages over traditional syntheses that often require harsh conditions and toxic reagents. jsynthchem.com
Table 2: Comparison of Modern Synthetic Methods for Spiro-Quinoline and Related Heterocycles
| Method | Key Features | Catalyst/Promoter | Typical Conditions | Advantages |
|---|---|---|---|---|
| One-Pot, Three-Component Reaction | Condensation of an amine, a cyclic ketone, and a third component. | Zinc chloride | Heating | High efficiency, atom economy. |
| Diastereoselective Synthesis | One-pot reaction to control stereochemistry. mdpi.com | DABCO | 30 °C, sealed reaction | High diastereoselectivity, good yields. mdpi.com |
| Green Synthesis | Multicomponent reaction using a reusable catalyst. jsynthchem.com | Magnetic carbon nitride nanosheets | 70 °C, water | Environmentally friendly, catalyst is reusable, mild conditions. jsynthchem.com |
| Acid-Mediated Synthesis | Friedländer condensation followed by intramolecular cyclization. nih.gov | p-Toluene sulfonic acid (p-TSA) | Heating | Facile, efficient for fused systems. nih.gov |
| Cascade Reaction | Construction of C=C and C-N bonds in a single cascade. acs.org | Piperidine and CaCl₂ | 60 °C, 1,4-dioxane | High regioselectivity, no column chromatography needed. acs.org |
Utilization as Versatile Building Blocks in Organic Synthesis
The rigid, three-dimensional framework of 1'H-Spiro[cyclohexane-1,4'-quinoline] makes it an excellent starting point, or "scaffold," for the synthesis of more complex molecules. Quinoline itself is a well-established building block in the synthesis of pharmaceuticals, dyes, and agrochemicals due to its versatile reactivity. cymitquimica.com The spirocyclic nature of 1'H-Spiro[cyclohexane-1,4'-quinoline] adds a layer of structural complexity and novelty.
The functional groups on the spiro-quinoline core can be readily modified to build larger, polycyclic systems. For example, derivatives containing bromine atoms can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to attach new aryl groups. nih.gov This allows for the creation of a library of compounds with diverse substituents for structure-activity relationship (SAR) studies. Moreover, the core structure can be subjected to ring-expansion or rearrangement reactions to access entirely new heterocyclic systems, demonstrating its utility in scaffold hopping and the exploration of novel chemical space. acs.org The unique spatial arrangement of functional groups on the spiro scaffold can lead to the discovery of molecules with unique biological or material properties.
Q & A
Q. Optimization Strategies :
- Catalyst selection : Palladium acetate (Pd(OAc)₂) with X-phos ligand improves coupling efficiency in Suzuki-Miyaura reactions .
- Solvent and temperature : Using anhydrous 1,4-dioxane at 110°C enhances reaction rates and yields (e.g., 81% yield in aza-annulation) .
Table 1 : Yield Comparison of Synthetic Methods
| Method | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Aza-annulation | TFA | 81 | >20:1 | |
| Buchwald-Hartwig coupling | Pd(OAc)₂/X-phos | 72 | N/A |
How can researchers resolve contradictions in stereochemical outcomes observed in spiro compound synthesis using different catalytic systems?
Advanced Research Question
Discrepancies in stereoselectivity often arise from variations in transition-state geometries influenced by catalysts. For example:
Q. Methodological Approach :
- X-ray crystallography : Resolve absolute configuration (e.g., spiro[cyclohexane-1,9'-pyrazino...] derivatives) .
- Computational modeling : Density Functional Theory (DFT) predicts transition-state energies to rationalize stereochemical outcomes .
What analytical techniques are most effective for characterizing the spirocyclic structure and confirming regioselectivity?
Methodological Question
- NMR spectroscopy : ¹H/¹³C NMR confirms spiro junction via distinct cyclohexane and quinoline proton environments (e.g., δ 1.27–1.75 ppm for cyclohexane; δ 8.68 ppm for quinoline protons) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 431 [M+H]⁺ for COMPOUND 31) .
- IR spectroscopy : Absence/presence of carbonyl stretches (e.g., 1605 cm⁻¹ for C=O) confirms functionalization .
Table 2 : Key Spectral Data for 1'H-Spiro[cyclohexane-1,4'-quinoline] Derivatives
| Compound | ¹H NMR (δ, ppm) | ESI-MS (m/z) | IR (cm⁻¹) | Reference |
|---|---|---|---|---|
| 6y | 1.27–1.75 (cyclohexane) | 393 [M+H]⁺ | 1605 (C=O) | |
| COMPOUND 31 | 8.68 (quinoline) | 431 [M+H]⁺ | N/A |
What in vitro and in vivo models are suitable for evaluating the biological activity of spiroquinoline derivatives?
Application-Focused Question
- In vitro :
- In vivo :
- Xenograft models : Assess antitumor efficacy (e.g., COMPOUND 25 reduces tumor volume in murine models) .
Case Study :
A 2023 study on INX-315 demonstrated >50% tumor growth inhibition in colorectal cancer xenografts via CDK2 targeting .
What computational methods are employed to predict the binding affinity of spiro compounds to biological targets?
Mechanistic/Advanced Question
- Molecular docking : Simulate interactions with target proteins (e.g., quinazoline derivatives docked into kinase active sites) .
- Molecular Dynamics (MD) : Track binding stability over time (e.g., spiro[cyclohexane-1,4'-isoquinoline] derivatives with opioid receptors) .
- QSAR models : Correlate substituent effects (e.g., fluoro groups enhance hydrophobic interactions) with bioactivity .
Example :
A 2010 QSAR study linked spiroquinoline logP values to anti-inflammatory activity (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical structure of 1'H-spiro[cyclohexane-1,2'-pyrimido[4,5-b]quinolin]-4'(3'H)-one](https://i.imgur.com/example.png)
